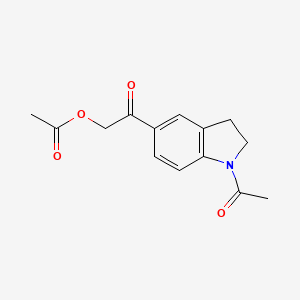
2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-oxoethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Acetyl-2,3-dihydro-1H-indol-5-yl)-2-oxoethyl acetate is a complex organic compound that belongs to the indole family. This compound is characterized by its unique structure, which includes an indole ring system fused with an acetyl group and an oxoethyl acetate moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-oxoethyl acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Acetylation: The indole ring is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Oxidation: The acetylated indole undergoes oxidation to introduce the oxo group.
Esterification: Finally, the oxoethyl group is esterified with acetic acid to form the desired compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
2-(1-Acetyl-2,3-dihydro-1H-indol-5-yl)-2-oxoethyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group, where nucleophiles such as amines or thiols replace the acetyl group, forming new derivatives.
Hydrolysis: Acidic or basic hydrolysis can break the ester bond, yielding the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include acidic or basic catalysts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(1-Acetyl-2,3-dihydro-1H-indol-5-yl)-2-oxoethyl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-oxoethyl acetate involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied.
Comparison with Similar Compounds
2-(1-Acetyl-2,3-dihydro-1H-indol-5-yl)-2-oxoethyl acetate can be compared with other similar compounds, such as:
2-(1-Acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl-amino-3-phenylpropanoic acid: This compound has a similar indole structure but includes a sulfonyl-amino group and a phenylpropanoic acid moiety.
1-Acetyl-2,3-dihydro-1H-indol-5-yl-sulfonyl-amino-phenylacetic acid: Another similar compound with a sulfonyl-amino group and a phenylacetic acid moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
76139-04-3 |
|---|---|
Molecular Formula |
C14H15NO4 |
Molecular Weight |
261.27 g/mol |
IUPAC Name |
[2-(1-acetyl-2,3-dihydroindol-5-yl)-2-oxoethyl] acetate |
InChI |
InChI=1S/C14H15NO4/c1-9(16)15-6-5-11-7-12(3-4-13(11)15)14(18)8-19-10(2)17/h3-4,7H,5-6,8H2,1-2H3 |
InChI Key |
MGMZSGJNQMERCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)C(=O)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















